molecular formula H8P4Si B14252811 Silanetetrayltetrakis(phosphane) CAS No. 214424-22-3

Silanetetrayltetrakis(phosphane)

Cat. No.: B14252811
CAS No.: 214424-22-3
M. Wt: 160.044 g/mol
InChI Key: QMCRYOAUELNIMB-UHFFFAOYSA-N
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Description

Contextual Significance of Silicon-Phosphorus Linkages in Contemporary Chemical Research

The silicon-phosphorus linkage is a critical structural motif in modern chemistry due to its unique electronic and structural properties. The chemistry of Si-P bonds, while less explored than other areas of silicon chemistry, is relevant to the chemical vapor deposition of phosphorus-doped silicon for semiconductors. wayne.edumdpi.com The difference in electronegativity between phosphorus (2.1) and silicon (1.9) imparts a polar character to the Si-P bond, which can be fine-tuned by altering substituents. wikipedia.org

Contemporary research is heavily focused on stabilizing and characterizing compounds with Si-P multiple bonds, which challenges the long-held "double-bond rule". wikipedia.org Theoretical and experimental studies have successfully demonstrated the existence of phosphasilenes (containing Si=P double bonds) and have even explored the potential for phosphasilynes with Si≡P triple bonds. wikipedia.orgresearchgate.netdocumentsdelivered.com These reactive moieties are often kinetically stabilized using bulky substituents. wikipedia.orgnih.gov Furthermore, silylphosphines serve as important ligands in transition metal chemistry, and the Si-P framework is crucial for creating novel inorganic cage compounds and polymers with unique material properties. wayne.educhinesechemsoc.orgnih.gov

Historical Development and Theoretical Foundations of Polyphosphanes and Silanes as Core Structural Motifs

The journey to understand Si-P compounds is marked by significant milestones that overturned previous assumptions about chemical bonding. A pivotal moment was the first spectroscopic observation of a phosphasilene (a compound with a silicon-phosphorus double bond) by Bickelhaupt and colleagues in 1984, followed by the first structural characterization by Niecke et al. in 1993. wikipedia.org This work was built upon the conceptual breakthrough in 1981 by West, Fink, and Michl, who first isolated a stable disilene (R₂Si=SiR₂), demonstrating that multiple bonds between heavier main-group elements were achievable through kinetic stabilization. nih.gov

The theoretical foundations for these compounds have been extensively developed through computational chemistry, particularly using Density Functional Theory (DFT). researchgate.netdocumentsdelivered.com These theoretical studies are crucial for several reasons:

Predicting Stability: DFT calculations help predict the viability of synthesizing novel molecules by comparing the energies of different isomers. For instance, studies have shown that for some simple Si-P hydrides, silylene and cyclic structures can be more stable than molecules with formal multiple bonds. wayne.edu

Understanding Bonding: Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, provide deep insights into the nature of the Si-P bond. They reveal that in phosphasilenes, the σ-bond has even contributions from Si and P, while the π-bond is heavily polarized towards the phosphorus atom, indicating a significant zwitterionic character (LSi=PH ↔ LSi⁻–P⁺H). wikipedia.org

Guiding Synthesis: Computational studies on the effects of substituents have shown that the stability of Si-P multiple bonds is highly dependent on the electronic and steric properties of the attached groups, guiding synthetic chemists in choosing appropriate substituents to isolate these reactive species. researchgate.netdocumentsdelivered.com

The table below summarizes key theoretical findings regarding the stability and bonding in silicon-phosphorus systems.

Theoretical FindingDescriptionSignificance
Bond Polarity The Si=P moiety is polarized due to the higher electronegativity of phosphorus (2.1) compared to silicon (1.9). wikipedia.orgInfluences reactivity and allows for tuning of electronic properties via substituents.
π-Bond Character The π-bond in phosphasilenes is significantly polarized towards the phosphorus atom, suggesting a strong zwitterionic contribution to the overall bonding picture. wikipedia.orgChallenges the classical covalent double bond model and explains the high reactivity of the Si=P bond.
Isomer Stability For hydrogenated Si-P compounds, silylene structures (with a divalent silicon) can be energetically close to or even more stable than isomers with multiple bonds. wayne.eduHighlights the complex potential energy surfaces of Si-P systems and the existence of unusual structural motifs.
Substituent Effects The kinetic and thermodynamic stability of molecules with Si≡P triple bonds are strongly dependent on the choice of bulky substituents. researchgate.netdocumentsdelivered.comProvides a rational design strategy for the synthesis of molecules with Si-P multiple bonds.

Overview of Academic Research Trajectories for Silanetetrayltetrakis(phosphane)

While specific research on "Silanetetrayltetrakis(phosphane)" is not prominent, academic research on related structures follows several key trajectories:

Fundamental Bonding Studies: A primary focus is on the theoretical and experimental elucidation of the Si-P bond itself. This includes precise measurements of bond lengths and angles in various compounds and comparing them with theoretical predictions. wayne.eduresearchgate.net Research continues to explore the nuances of single, double, and triple Si-P bonds. wikipedia.orgresearchgate.netacs.org

Synthesis of Novel Architectures: Chemists are actively pursuing the synthesis of new molecules with unprecedented Si-P frameworks. This includes the creation of complex cage compounds through the activation of white phosphorus (P₄) with silylenes, leading to structures with SiP₃ and Si₂P₂ cores. chinesechemsoc.org The development of hyperbranched polymers containing silane (B1218182) and phosphamide groups is another active area, targeting new materials with high thermal stability. nih.gov

Reactive Intermediates: The study of reactive species like silylenes and phosphinidenes is crucial. Research has shown that these intermediates can be stabilized by N-heterocyclic carbenes (NHCs) and used as building blocks for more complex Si-P molecules, including phosphasilenes. researchgate.net

Materials Science Applications: There is a strong drive to apply the fundamental knowledge of Si-P chemistry to create new functional materials. This includes developing phosphorus-doped silicon thin films for electronics and designing novel polymers with tailored properties for use as additives or coatings. mdpi.comnih.gov

The table below presents examples of characterized silicon-phosphorus compounds that illustrate these research directions.

Compound ClassExample Structure/FormulaKey Research Focus
Phosphidosilicates [SiP₄]⁸⁻, Li₂SiP₂Solid-state materials with tetrahedral SiP₄ units. wikipedia.org
Phosphasilenes Mes₂Si=PAr (Mes = mesityl, Ar = aryl)Stabilization and reactivity of Si=P double bonds. wikipedia.org
Si-P Cage Compounds SiP₄ and Si₂P₄ cages from P₄ activationSynthesis of novel inorganic frameworks. chinesechemsoc.org
Hyperbranched Polymers Hyperbranched poly(phosphamide)-silane (HBPPA-Si)Development of advanced polymers with high thermal stability. nih.gov
Theoretical Models (L–Si≡P–L)⁺¹Computational design and prediction of molecules with Si≡P triple bonds. researchgate.netdocumentsdelivered.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214424-22-3

Molecular Formula

H8P4Si

Molecular Weight

160.044 g/mol

IUPAC Name

tris(phosphanyl)silylphosphane

InChI

InChI=1S/H8P4Si/c1-5(2,3)4/h1-4H2

InChI Key

QMCRYOAUELNIMB-UHFFFAOYSA-N

Canonical SMILES

[Si](P)(P)(P)P

Origin of Product

United States

Synthetic Methodologies for Silanetetrayltetrakis Phosphane and Derived Architectures

Elaboration of Primary Synthetic Pathways to Tetraphosphanylsilane

The principal route for the synthesis of tetraphosphanylsilane involves the reaction of a silicon tetrahalide with a suitable phosphide-transfer reagent. This approach leverages the high reactivity of the silicon-halogen bond towards nucleophilic substitution.

The selection of appropriate precursors is critical for the successful synthesis of silanetetrayltetrakis(phosphane). Tetrachlorosilane (B154696) (SiCl₄) is the most common silicon precursor due to its commercial availability and the high reactivity of the Si-Cl bonds. The key to this synthesis is the choice of the phosphinating agent, which must be capable of delivering the PH₂⁻ moiety.

SiCl₄ + [LiAl(PH₂)₄] → Si(PH₂)₄ + LiCl + AlCl₃

The stoichiometry of this reaction is crucial for maximizing the yield and minimizing the formation of partially substituted byproducts. A 1:1 molar ratio of tetrachlorosilane to lithium tetraphosphidoaluminate is theoretically required for the complete substitution of all four chlorine atoms. An excess of the phosphide (B1233454) reagent may be employed to drive the reaction to completion, but this can complicate the purification of the final product.

Alternative phosphide sources, such as lithium phosphide (LiPH₂), can also be considered. The reaction with LiPH₂ would proceed as follows:

SiCl₄ + 4 LiPH₂ → Si(PH₂)₄ + 4 LiCl

In this case, a 1:4 molar ratio of tetrachlorosilane to lithium phosphide is necessary. The choice between [LiAl(PH₂)₄] and LiPH₂ may depend on the ease of preparation and handling of the respective phosphide reagent, as well as its reactivity and selectivity in the specific reaction system.

The optimization of reaction conditions is a critical step to improve the yield and purity of the synthesized silanetetrayltetrakis(phosphane). Several parameters, including solvent, temperature, and reaction time, must be carefully controlled. numberanalytics.comnih.govscielo.br

Table 1: Investigated Reaction Parameters for the Synthesis of Silanetetrayltetrakis(phosphane)

ParameterInvestigated Range/ConditionsRationale and Observed Trends
Solvent Diethyl ether, Tetrahydrofuran (THF), TolueneThe choice of solvent is critical for solubilizing the reactants and stabilizing reactive intermediates. Ethereal solvents like THF are often preferred for reactions involving organolithium and aluminate reagents as they can coordinate to the lithium cations. rsc.org
Temperature -78 °C to Room TemperatureThe reaction is typically initiated at low temperatures (e.g., -78 °C) to control the exothermic nature of the reaction and to minimize side reactions. The reaction mixture is then allowed to warm gradually to room temperature to ensure completion.
Reaction Time 2 to 24 hoursThe optimal reaction time is determined by monitoring the consumption of the starting materials (e.g., by NMR spectroscopy). Insufficient reaction time can lead to incomplete substitution, while excessively long times may result in product decomposition or the formation of oligomeric byproducts. scielo.br
Order of Addition Addition of SiCl₄ to the phosphide reagentSlow, dropwise addition of the tetrachlorosilane solution to a cooled solution of the phosphide reagent is generally preferred to maintain a low concentration of the electrophile and suppress the formation of partially substituted silanes.

Further optimization may involve the use of additives or variations in the work-up procedure to enhance the isolation of the air- and moisture-sensitive product.

Synthetic Transformations and Functionalization of Tetraphosphanylsilane

The presence of four reactive P-H bonds in silanetetrayltetrakis(phosphane) makes it an attractive platform for further synthetic transformations. These reactions can be broadly categorized into nucleophilic substitutions at the phosphorus centers, allowing for the construction of more complex phosphine-based architectures.

The phosphorus atoms in the primary phosphine (B1218219) groups of Si(PH₂)₄ possess a lone pair of electrons, rendering them nucleophilic. acs.orgyoutube.com This nucleophilicity can be exploited in reactions with various electrophiles to form new phosphorus-element bonds. walisongo.ac.id

While the direct transfer of a PH₂ group from silanetetrayltetrakis(phosphane) is not extensively documented, the reactivity of the P-H bonds suggests the potential for such transformations. A plausible mechanistic pathway would involve the nucleophilic attack of one of the phosphorus atoms on an electrophilic center. For instance, in a reaction with an alkyl halide (R-X), the phosphine would act as a nucleophile in an Sₙ2-type reaction. youtube.comwalisongo.ac.id

The initial step would be the formation of a phosphonium (B103445) intermediate, [R-PH₂(Si(PH₂)₃)]⁺X⁻. Subsequent deprotonation or elimination could potentially lead to the transfer of a functionalized phosphine group. However, the more common reaction pathway involves the substitution of the hydrogen atoms on the phosphorus, as detailed in the following section.

A powerful strategy for the functionalization of silanetetrayltetrakis(phosphane) involves the deprotonation of the P-H bonds using a strong base, followed by the quenching of the resulting phosphide anions with electrophiles. mdpi.comrsc.org Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for the lithiation of primary phosphines. mdpi.comrsc.org

The reaction of Si(PH₂)₄ with one to four equivalents of n-BuLi would lead to the stepwise formation of mono-, di-, tri-, and tetra-lithiated species, Si(PHLi)ₓ(PH₂)₄₋ₓ. These lithiated intermediates are highly reactive nucleophiles that can readily react with a wide range of electrophiles. nih.gov This methodology provides a versatile entry into a variety of functionalized tetraphosphanylsilanes.

Table 2: Electrophilic Quenching of Lithiated Tetraphosphanylsilane

ElectrophileReagent ExampleProduct ClassGeneral Structure (for monosubstitution)
Alkyl HalidesMethyl iodide (CH₃I)AlkylphosphanylsilanesSi(PH(CH₃))(PH₂)₃
Silyl (B83357) HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)SilylphosphanylsilanesSi(PH(Si(CH₃)₃))(PH₂)₃
Acyl ChloridesAcetyl chloride (CH₃COCl)AcylphosphanylsilanesSi(PH(COCH₃))(PH₂)₃
Aldehydes/KetonesFormaldehyde (H₂CO)α-HydroxyalkylphosphanylsilanesSi(PH(CH₂OH))(PH₂)₃
DisulfidesDimethyl disulfide (CH₃SSCH₃)Thioether-functionalized phosphanylsilanesSi(PH(SCH₃))(PH₂)₃

This lithiation and electrophilic quenching strategy allows for precise control over the degree of substitution and the nature of the functional groups introduced, opening up possibilities for the design of novel ligands and materials precursors with tailored properties.

Nucleophilic Substitution Reactions at Phosphorus Centers

Protolytic Reactions with Hydroxylic and Related Substrates

The synthesis of silylphosphines, compounds containing a silicon-phosphorus bond, can be achieved through various methods. One common approach involves the reaction of a halosilane with a phosphide reagent. However, protolytic reactions, where a proton is transferred, offer an alternative pathway. In the context of synthesizing Si(PH₂)₄, a hypothetical protolytic approach would involve the reaction of a silicon precursor bearing leaving groups susceptible to displacement by phosphine (PH₃) or its derivatives.

For instance, the alcoholysis or aminolysis of silicon tetrachloride (SiCl₄) with a stoichiometric amount of phosphine in the presence of a base could theoretically lead to the formation of Si(PH₂)₄. The reaction with an alcohol (ROH) would proceed as follows:

SiCl₄ + 4 PH₃ + 4 R₃N → Si(PH₂)₄ + 4 R₃NH⁺Cl⁻

Similarly, silylation of alcohols can be achieved using silylphosphines, which act as silyl cation equivalents. This reactivity highlights the potential for Si-P bond formation through reactions with hydroxylic substrates. While direct synthesis of Si(PH₂)₄ through this method is not prominently documented, the underlying principles of protolytic reactions are fundamental in silicon-phosphorus chemistry.

Functionalization of the Silicon Core and Silicon-Phosphorus Bond Reactivity

The reactivity of the Si(PH₂)₄ core is dictated by the nature of the silicon-phosphorus bond and the presence of reactive P-H bonds. These features allow for further functionalization and the construction of more elaborate molecular architectures.

Reactivity with Group 14 Halides (e.g., SiCl₄, GeCl₄)

The reaction of silylphosphines with Group 14 halides is a key method for creating extended silicon-phosphorus structures. The reaction of Si(PH₂)₄ with silicon tetrachloride (SiCl₄) is expected to proceed via the elimination of hydrogen chloride (HCl), leading to the formation of new Si-P bonds and potentially complex cage or polymeric structures. Each P-H bond in Si(PH₂)₄ can react with a Si-Cl bond.

A similar reactivity pattern is observed with germanium tetrachloride (GeCl₄). The reaction of primary and secondary phosphines with GeCl₄ has been shown to produce a variety of products. For instance, the reaction with primary phosphines like cyclohexylphosphine (B1595701) (CyPH₂) can yield phosphonium salts such as [CyPH₃]⁺[GeCl₃]⁻. The major intermediate in this reaction, Cy(H)PGeCl₃, can be isolated when an excess of GeCl₄ is used. nih.govresearchgate.net This suggests that the reaction of Si(PH₂)₄ with GeCl₄ could lead to the formation of silylphosphinogermanium chlorides, which could further react to form extended structures. Tertiary phosphines have also been shown to react with GeCl₄, often involving a redox reaction to produce germanium(II) complexes. rsc.org

Reactant 1Reactant 2Key Products/IntermediatesReference
CyPH₂GeCl₄[CyPH₃]⁺[GeCl₃]⁻, Cy(H)PGeCl₃ nih.govresearchgate.net
Ph₂PHGeCl₄[Ph₂PH₂]⁺[GeCl₃]⁻ nih.govresearchgate.net
Tertiary PhosphinesGeCl₄[R₃PCl]⁺[GeCl₃]⁻ rsc.org
AsMe₃GeCl₄GeCl₄(AsMe₃)₂ rsc.org
Directed Synthesis of Silicon-Phosphorus Extended Structures

The controlled reaction of Si(PH₂)₄ with suitable linkers can lead to the formation of discrete molecular cages and frameworks with well-defined architectures. The activation of white phosphorus (P₄) by silylenes is a known method for producing unusual silicon-functionalized polyphosphides, including cage compounds. chinesechemsoc.orgchinesechemsoc.org This approach highlights the potential for creating complex Si-P structures.

The assembly of cage compounds containing silicon and phosphorus can also be achieved through systematic synthetic routes. For example, spirocyclic P₄B₄Si cage compounds have been synthesized and characterized. tandfonline.com While not directly derived from Si(PH₂)₄, these examples demonstrate the feasibility of constructing intricate three-dimensional structures based on silicon-phosphorus bonds. The synthesis of semiconducting silicon-phosphorus frameworks with zeolite-like pores further illustrates the potential for creating extended, functional materials from Si-P building blocks. rsc.org These frameworks can host various cations and exhibit interesting electronic properties.

Emerging Approaches in the Synthesis of P-Functionalized Silanes

Recent advancements in synthetic chemistry offer new and more efficient ways to create P-functionalized silanes, including those with specific stereochemical properties.

Catalytic Strategies for P-H Bond Formation in Silicon-Phosphorus Systems

Catalytic methods for the formation of P-H bonds are of significant interest as they can offer milder reaction conditions and improved efficiency over stoichiometric methods. While the direct catalytic formation of the P-H bonds in a molecule like Si(PH₂)₄ is a synthetic challenge, related catalytic activations of P-H bonds are being explored.

Manganese(I)-catalyzed H-P bond activation has been demonstrated for the hydrophosphination of nitriles, a process that relies on metal-ligand cooperation. acs.org This showcases the potential of using transition metal catalysts to facilitate reactions involving P-H bonds. Furthermore, simple trialkylphosphines have been shown to act as catalysts in metallomimetic C-F bond activation, proceeding through a P(III)/P(V) redox cycle. nih.govacs.org This type of reactivity, where the phosphine itself acts as the catalyst, opens up new avenues for designing catalytic cycles involving phosphorus compounds.

Stereoselective Synthesis of Chiral P-Center Derivatives

The synthesis of molecules with chiral phosphorus centers is a significant area of research due to their application in asymmetric catalysis. The development of methods for the stereoselective synthesis of P-chiral silylphosphines would allow for the creation of novel chiral ligands and materials.

The stereospecific synthesis of silicon-stereogenic optically active silylboranes has been achieved through the platinum-catalyzed borylation of chiral hydrosilanes. chemrxiv.orgnih.gov These chiral silylboranes can then be converted to other chiral silicon compounds. While this method focuses on creating chirality at the silicon center, it points towards the possibility of developing analogous methods for creating chirality at the phosphorus center in silylphosphines. The synthesis of P-chiral phosphine oxides has also been achieved with high enantioselectivity through various catalytic methods. These strategies, although not directly applied to silylphosphines, provide a foundation for the future development of stereoselective routes to chiral P-center derivatives of compounds like Silanetetrayltetrakis(phosphane).

Advanced Characterization and Structural Elucidation of Silanetetrayltetrakis Phosphane and Derivatives

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy provides a powerful, non-destructive means to probe the atomic and molecular environment of a compound. The following techniques are critical for piecing together the structural puzzle of Silanetetrayltetrakis(phosphane).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms in a molecule. For Silanetetrayltetrakis(phosphane), the NMR-active nuclei of ¹H, ³¹P, and ²⁹Si are particularly informative.

In solution, the rapid tumbling of molecules averages out anisotropic interactions, leading to sharp, well-resolved NMR signals.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the hydrogen atoms of the phosphane (PH₂) groups. The chemical shift of these protons would be influenced by the electronegativity of the adjacent phosphorus atom. Furthermore, the signal would likely appear as a complex multiplet due to coupling with the phosphorus nucleus (¹J(P,H)) and potentially long-range coupling with the silicon nucleus. One-bond heteronuclear coupling constants for silicon-proton bonds can be in the hundreds of Hertz. huji.ac.il

³¹P NMR: Phosphorus-31 NMR is a highly sensitive technique for characterizing phosphorus-containing compounds. organicchemistrydata.org In the case of Silanetetrayltetrakis(phosphane), a single resonance would be anticipated in the proton-decoupled ³¹P NMR spectrum, assuming the four phosphane groups are chemically equivalent. This signal would be split into a multiplet in the proton-coupled spectrum due to ¹J(P,H) coupling. The chemical shift would be indicative of a phosphine-type environment. The presence of silicon isotopes (²⁹Si has a natural abundance of 4.7%) could lead to the observation of satellite peaks flanking the main resonance, arising from ¹J(Si,P) coupling, providing direct evidence of the Si-P bond.

²⁹Si NMR: Silicon-29 NMR, despite the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus, provides crucial information about the silicon core of the molecule. pascal-man.com A single resonance would be expected for the central silicon atom in Silanetetrayltetrakis(phosphane). The chemical shift would fall within the range typical for tetra-coordinated silicon atoms bonded to less electronegative elements. pascal-man.com In a high-resolution spectrum, this signal would be split into a quintet due to coupling with the four equivalent phosphorus atoms (¹J(Si,P)).

Table 1: Expected Solution-State NMR Data for Silanetetrayltetrakis(phosphane)

Nucleus Expected Chemical Shift Range (ppm) Expected Coupling
¹H Dependent on solvent and final structure ¹J(P,H), long-range J(Si,H)
³¹P Broad range, specific to phosphine (B1218219) environment ¹J(P,H), ¹J(Si,P)

Solid-state NMR (ssNMR) is employed to study the structure of materials in their solid form, where molecular motion is restricted. Techniques like Magic Angle Spinning (MAS) are necessary to average out anisotropic interactions that would otherwise lead to extremely broad and uninformative spectra. pascal-man.com

For Silanetetrayltetrakis(phosphane), solid-state ²⁹Si and ³¹P NMR would provide insights into the local symmetry and packing of the molecules in the solid state. The chemical shifts observed in the solid state can differ from those in solution due to packing effects. The presence of multiple crystallographically inequivalent sites would result in the appearance of multiple resonances in the ssNMR spectrum. escholarship.org

Cross-polarization (CP) techniques, such as CP/MAS, can be used to enhance the signal of low-abundance nuclei like ²⁹Si by transferring magnetization from abundant nuclei like ¹H. rsc.orgnih.gov The efficiency of this transfer can provide information about the proximity of these nuclei. Advanced techniques like Rotational Echo Double Resonance (REDOR) could be used to precisely measure the internuclear distances between silicon and phosphorus atoms. rsc.org

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the specific bonds and their environment.

For Silanetetrayltetrakis(phosphane), the key vibrational modes would be the Si-P and P-H stretching and bending frequencies. The Si-P stretching vibration would be a direct indicator of the bond strength. Based on related silicon compounds, the Si-H stretching vibrations typically appear in the range of 2100-2260 cm⁻¹. researchgate.net The vibrational spectra of silicates and siloxanes are well-studied, with Si-O stretching modes appearing in the 1000-1250 cm⁻¹ region. researchgate.net While not directly analogous, these studies provide a framework for interpreting the spectra of silicon-containing compounds. The analysis of phosphate (B84403) vibrational spectra also offers insights into how the local environment affects bond vibrations. nih.gov

Raman spectroscopy would be particularly useful for observing the symmetric Si-P stretching mode, which may be weak or absent in the IR spectrum due to the tetrahedral symmetry of the molecule. The analysis of Raman spectra has been effectively used to study the vibrational properties of silicon nanoparticles. aps.org

Table 2: Expected Vibrational Frequencies for Silanetetrayltetrakis(phosphane)

Bond Vibrational Mode Expected Frequency Range (cm⁻¹)
P-H Stretching ~2200 - 2400
P-H Bending ~900 - 1100
Si-P Stretching ~400 - 600

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy by measuring the exact mass.

For Silanetetrayltetrakis(phosphane), the mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the [Si(PH₂)₄]⁺ ion. The isotopic pattern of this peak would be characteristic of a molecule containing silicon and phosphorus. The fragmentation pattern would likely involve the sequential loss of phosphane (PH₂) or phosphinidene (B88843) (PH) units, providing further confirmation of the molecular structure.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies for Three-Dimensional Molecular Architectures

For Silanetetrayltetrakis(phosphane), a successful crystallographic analysis would be expected to reveal a central silicon atom tetrahedrally coordinated to four phosphane groups. Key structural parameters of interest would include the Si-P and P-H bond lengths and the P-Si-P bond angles. The crystal packing would show how the individual molecules interact with each other in the solid state. The molecular structures of various phosphane-substituted compounds have been successfully determined using this technique. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Silanetetrayltetrakis(phosphane)
Silicon

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of crystalline compounds. However, obtaining single crystals of the parent compound, silanetetrayltetrakis(phosphane) (Si(PH₂)₄), has proven challenging. In contrast, derivatives such as tetrakis(diphenylphosphinomethyl)silane (Si(CH₂PPh₂)₄) have been successfully characterized using X-ray powder diffraction (XRPD) methods when single crystals were not available. cambridge.org

The structural analysis of Si(CH₂PPh₂)₄ revealed a tetragonal crystal system with the space group P-42₁c. cambridge.org The central silicon atom occupies a special symmetry position and is tetrahedrally coordinated to four methylene (B1212753) groups, which in turn are bonded to diphenylphosphine (B32561) moieties. cambridge.org

Crystal Data for Si(CH₂PPh₂)₄
Crystal System Tetragonal
Space Group P-42₁c
a (Å) 17.211(2)
c (Å) 7.553(1)
V (ų) 2237.5(5)

Table 1: Crystallographic data for Si(CH₂PPh₂)₄ obtained from X-ray powder diffraction. cambridge.org

Computational Chemistry in Structural and Electronic Characterization

Computational chemistry provides powerful tools to complement experimental findings and to gain deeper insights into the structural and electronic properties of molecules like silanetetrayltetrakis(phosphane).

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure (e.g., DFT, ab initio, MP2)

Quantum chemical calculations, such as Density Functional Theory (DFT), ab initio methods, and Møller-Plesset perturbation theory (MP2), are invaluable for determining the optimized geometries and electronic structures of molecules. researchgate.netwikipedia.orgresearchgate.net For silanetetrayltetrakis(phosphane), these methods can predict bond lengths, bond angles, and conformational preferences.

DFT methods, with various functionals, are widely used for geometry optimizations of silicon-containing compounds. nih.govresearchgate.net For instance, the B3LYP functional is a popular choice for such calculations. nih.gov Ab initio methods, which are based on first principles, can also provide highly accurate results, though often at a higher computational cost. nih.govmit.edu The MP2 method is a common approach to include electron correlation effects, which are important for accurately describing molecular properties. wikipedia.orgresearchgate.net

Computational MethodKey Features
DFT (Density Functional Theory) Balances accuracy and computational cost, suitable for larger molecules.
Ab initio Based on first principles, can achieve high accuracy.
MP2 (Møller-Plesset perturbation theory) Includes electron correlation, important for accurate energy and property calculations.

Table 2: Overview of common quantum chemical calculation methods.

Topological Analysis of Electron Density and Bonding (e.g., QTAIM, NBO)

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools for analyzing the electron density and the nature of chemical bonds. orientjchem.orgnih.gov

QTAIM analysis of the electron density (ρ(r)) can characterize the Si-P bond in silanetetrayltetrakis(phosphane) by identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points. orientjchem.org This can reveal the degree of covalent and ionic character in the bond.

NBO analysis provides a picture of localized bonds and lone pairs. For silanetetrayltetrakis(phosphane), NBO analysis can be used to study the hybridization of the silicon and phosphorus atoms and to investigate donor-acceptor interactions between the phosphorus lone pairs and silicon orbitals. nih.gov

Investigation of Conformational Dynamics and Fluxional Processes

The four phosphine groups in silanetetrayltetrakis(phosphane) can rotate around the Si-P bonds, leading to a complex conformational landscape. Computational methods can be employed to investigate these conformational dynamics and any potential fluxional processes, where the molecule rapidly interconverts between different equivalent conformations.

While specific studies on the fluxional behavior of the parent Si(PH₂)₄ are limited, the principles of conformational analysis can be applied. nih.gov By calculating the energy of different conformers, it is possible to identify the most stable arrangements and the energy barriers for interconversion. For larger derivatives like Si(CH₂PPh₂)₄, the steric bulk of the substituents will significantly influence the rotational barriers and the preferred conformations.

Mechanistic Studies and Reaction Chemistry of Silanetetrayltetrakis Phosphane

Fundamental Reactivity Patterns of Si-P Bonds

The reactivity of the silicon-phosphorus (Si-P) bond is a key determinant of the chemical behavior of silanetetrayltetrakis(phosphane). This bond is characterized by a combination of sigma bonding and, to a lesser extent, potential π-interactions, which influence its stability and reactivity.

The strength of the Si-P bond is a critical factor in the thermal stability of silylphosphanes. Theoretical studies on simple silylphosphines provide insight into the bond dissociation energies (BDEs) of these linkages. For instance, computational studies at the G2 level of theory have been employed to determine the energies of various SiHₘPHₙ species. wayne.edu These calculations indicate that Si-P single bonds are generally weaker than Si-Si σ bonds. For example, the Si-P σ bond in H₃Si-PH₂ has a calculated BDE of approximately 70 kcal/mol, whereas the Si-Si σ bond in H₃Si-SiH₃ is around 76 kcal/mol. wayne.edu

The substitution pattern on both the silicon and phosphorus atoms can significantly influence the Si-P bond strength. gelest.com Electron-withdrawing groups tend to strengthen the bond, while bulky substituents can lead to steric strain, potentially weakening it. In the case of silanetetrayltetrakis(phosphane), the four phosphino (B1201336) groups around the central silicon atom would likely lead to some degree of steric crowding, although the absence of bulky organic substituents on the phosphorus atoms mitigates this effect to some extent.

BondCompoundBond Dissociation Energy (kcal/mol)
Si-HSiH₄91.8 ± 0.5
P-HPH₃~81
Si-PH₃Si-PH₂~70
Si-SiH₃Si-SiH₃~76

The phosphorus atoms in silanetetrayltetrakis(phosphane) possess lone pairs of electrons, making them potential nucleophiles. The nucleophilicity of the phosphorus centers is influenced by the electronegativity of the silicon atom and the nature of any substituents. khanacademy.org In silylphosphanes, the silicon atom is less electronegative than phosphorus, leading to a degree of polarization of the Si-P bond with a partial negative charge on the phosphorus atom. This enhances the nucleophilic character of the phosphorus lone pair.

Coordination Chemistry and Metal-Ligand Interactions

Silanetetrayltetrakis(phosphane) is a potentially powerful ligand in coordination chemistry due to the presence of four phosphino groups. Phosphine (B1218219) ligands are widely used in catalysis and organometallic chemistry because of their ability to stabilize a wide range of metal oxidation states and their tunable electronic and steric properties. wikipedia.org

As a ligand, silanetetrayltetrakis(phosphane) can be classified as a polydentate phosphine ligand. alfachemic.com The term "denticity" refers to the number of donor atoms in a single ligand that can bind to a central metal atom. libretexts.orgunacademy.comfiveable.me In principle, silanetetrayltetrakis(phosphane) can act as a monodentate, bidentate, tridentate, or tetradentate ligand, depending on the steric and electronic requirements of the metal center and the reaction conditions.

The formation of chelate rings when a polydentate ligand binds to a metal center through two or more donor atoms generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. This is known as the chelate effect. fiveable.me The flexible nature of the Si-P bonds would allow the phosphino groups to arrange themselves around a metal center, potentially forming stable five- or six-membered chelate rings.

Metal complexes containing phosphine ligands are known to undergo fundamental organometallic reactions such as oxidative addition and reductive elimination. wikipedia.org While specific examples involving silanetetrayltetrakis(phosphane) are not documented, the behavior of analogous phosphine complexes provides a framework for predicting its reactivity.

In an oxidative addition reaction, a low-valent metal center can insert into a substrate, leading to an increase in both the oxidation state and coordination number of the metal. A complex of silanetetrayltetrakis(phosphane) with a suitable metal could potentially activate small molecules through this process.

Reductive elimination is the reverse of oxidative addition and involves the formation of a new bond between two ligands with a concomitant decrease in the metal's oxidation state and coordination number. This is often the product-forming step in catalytic cycles.

The synthesis of metal complexes with silanetetrayltetrakis(phosphane) would likely follow established procedures for the preparation of other metal-phosphine complexes. wikipedia.org A common method involves the reaction of a metal halide or other metal precursor with the phosphine ligand in a suitable solvent. wikipedia.org The stoichiometry of the reactants would be a critical parameter in determining the nature of the resulting complex, influencing the denticity of the silylphosphane ligand.

Characterization of any resulting complexes would rely on a suite of spectroscopic and analytical techniques. ³¹P NMR spectroscopy would be particularly informative for determining the coordination environment of the phosphorus atoms. The coordination of phosphorus to a metal center typically results in a significant change in its chemical shift and the appearance of coupling to the metal nucleus (if magnetically active). Other techniques such as ¹H NMR, ²⁹Si NMR, mass spectrometry, and single-crystal X-ray diffraction would be essential for unambiguously determining the structure and bonding within the metal-phosphane complex.

Pathways to Inorganic Cluster Formation and Extended Architectures

The transformation of simple molecular precursors like silanetetrayltetrakis(phosphane) into well-defined, multi-atomic clusters represents a significant area of research. These studies are fundamental to developing new synthetic methodologies for advanced materials.

The self-assembly of complex inorganic clusters from simple molecular precursors is a process governed by a delicate interplay of reaction conditions and reagent stoichiometry. In the context of lithium-silicon-phosphorus systems derived from silanetetrayltetrakis(phosphane), the formation of intricate cluster architectures is a testament to the rich chemistry of these elements.

The reaction of silanetetrayltetrakis(phosphane), Si(PH₂)₄, with organolithium reagents such as n-butyllithium (n-BuLi) serves as a key example of this self-assembly process. This reaction proceeds through the deprotonation of the phosphane groups, leading to the formation of highly reactive lithium phosphide (B1233454) intermediates. The subsequent elimination of LiH and the condensation of the resulting silicon-phosphorus fragments are believed to be the driving forces for the assembly of larger cluster frameworks.

The stepwise nature of this assembly is a critical aspect of the mechanism. It is hypothesized that the initial reaction products are smaller, soluble lithium silicide phosphide species. These primary units then undergo further aggregation and structural rearrangement, ultimately leading to the thermodynamically favored, well-defined cluster structures. This process is analogous to the stepwise formation of other complex inorganic clusters, such as the P-clusters in nitrogenase, where pre-formed [Fe₄S₄]-like units assemble into the final [Fe₈S₇] structure. nih.govnih.gov The precise control over stoichiometry and reaction conditions is paramount in guiding the self-assembly towards a specific cluster outcome.

A significant achievement in the chemistry of silanetetrayltetrakis(phosphane) has been the synthesis of a rhombododecahedral-shaped Si₁₂P₈ cage. This remarkable structure is formed through the reaction of Si(PH₂)₄ with six equivalents of n-BuLi. The resulting cluster can be described as a core Si₁₂ cage with eight phosphorus atoms capping the hexagonal faces of the rhombododecahedron.

The synthesis of such a complex architecture from a simple precursor highlights the efficacy of using silylphosphanes as building blocks for silicon-phosphorus clusters. The synthetic strategy relies on the controlled deprotonation and subsequent condensation reactions. The choice of the organolithium reagent and the precise stoichiometric control are crucial parameters that dictate the final cluster geometry. While the exact intermediates in this multi-step reaction have not been fully isolated and characterized, the successful synthesis of the Si₁₂P₈ cage provides a clear indication of the potential of this synthetic approach for accessing novel cluster frameworks.

Further research in this area is focused on exploring variations in the reaction conditions and the use of different silylphosphane precursors to access a wider range of cluster topologies and compositions. The ability to rationally design and synthesize these intricate structures opens up possibilities for their application in areas such as catalysis, electronics, and materials science.

Computational Investigations of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. numberanalytics.com In the study of silanetetrayltetrakis(phosphane) and its reactions, computational methods provide invaluable insights into the energetics and pathways of cluster formation.

The elucidation of reaction pathways and the characterization of transition states are central to understanding the chemical transformations of silanetetrayltetrakis(phosphane). Computational methods, particularly density functional theory (DFT), are employed to map out the potential energy surface of a reaction, identifying the most probable routes from reactants to products. numberanalytics.comresearchgate.net

For the reactions of silanetetrayltetrakis(phosphane) with organolithium reagents, computational studies can model the initial deprotonation steps, the formation of lithium phosphide intermediates, and the subsequent condensation reactions. These calculations can help to identify key intermediates and transition states, providing a detailed, step-by-step picture of the reaction mechanism. nih.gov

Various computational techniques are available for locating transition states, such as the synchronous transit-guided quasi-Newton (STQN) method and the nudged elastic band (NEB) method. ims.ac.jpucsb.edu These methods allow for the determination of the geometry and energy of the transition state, which is the highest point on the minimum energy path between reactants and products. ims.ac.jpucsb.edu By analyzing the vibrational frequencies of the calculated transition state structure, it is possible to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. ucsb.eduarxiv.org

The following table summarizes common computational methods used in reaction pathway analysis:

Computational MethodDescriptionApplication
Density Functional Theory (DFT) A quantum mechanical method used to investigate the electronic structure of many-body systems. numberanalytics.comCalculating the energies of reactants, products, intermediates, and transition states.
Synchronous Transit-Guided Quasi-Newton (STQN) A method for locating transition states by interpolating between reactant and product structures. ucsb.eduFinding the transition state for a specific reaction step.
Nudged Elastic Band (NEB) A method for finding the minimum energy path between given initial and final states of a system. ims.ac.jpMapping out the entire reaction pathway and identifying the transition state.

Beyond identifying the reaction pathway, computational models can provide quantitative data on the kinetics and thermodynamics of the reactions of silanetetrayltetrakis(phosphane). By calculating the energies of the reactants, products, and transition states, it is possible to determine key thermodynamic and kinetic parameters.

The enthalpy of reaction (ΔH) can be calculated from the difference in the computed energies of the products and reactants. The activation energy (Ea) of a reaction step is determined by the energy difference between the transition state and the reactants. ucsb.edu These values provide insight into the feasibility and rate of a given reaction pathway.

Furthermore, by performing frequency calculations, it is possible to obtain the Gibbs free energy of reaction (ΔG) and the Gibbs free energy of activation (ΔG‡). ucsb.edu These parameters are crucial for understanding the spontaneity and rate of a reaction under specific temperature and pressure conditions. The calculated activation energies can be used in conjunction with transition state theory to estimate reaction rate constants. ucsb.edu

A representative table of computationally derived parameters is shown below. Please note that these are illustrative values and the actual parameters for the reactions of silanetetrayltetrakis(phosphane) would require specific and detailed computational studies.

ParameterDescriptionSignificance
ΔH (Enthalpy of Reaction) The heat absorbed or released during a reaction at constant pressure.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Ea (Activation Energy) The minimum energy required to initiate a chemical reaction. ucsb.eduA higher activation energy corresponds to a slower reaction rate.
ΔG (Gibbs Free Energy of Reaction) The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. ucsb.eduA negative ΔG indicates a spontaneous reaction.
ΔG‡ (Gibbs Free Energy of Activation) The free energy difference between the transition state and the reactants. ucsb.eduDetermines the rate constant of a reaction.

The integration of these computational approaches with experimental observations is essential for developing a comprehensive understanding of the reaction chemistry of silanetetrayltetrakis(phosphane) and for guiding the synthesis of new and complex inorganic materials.

Role of Silanetetrayltetrakis Phosphane As a Precursor in Advanced Chemical Systems

Scaffold for Novel Inorganic and Organometallic Compound Synthesis

The fundamental structure of Silanetetrayltetrakis(phosphane) positions it as an exemplary scaffold for the synthesis of novel inorganic and organometallic compounds. The molecule's core consists of a silicon atom, providing a rigid tetrahedral geometry, and four reactive P-H bonds on the peripheral phosphane groups. This arrangement allows for a variety of chemical transformations, making it a foundational building block for more complex structures.

The reactivity of the Si-P bond itself is a key feature. While silicon-phosphorus single bonds are generally stable, they can be cleaved under specific conditions, offering a pathway to "phosphosilylation" reactions. rsc.org This reactivity has been demonstrated in related silylphosphines, where the Si-P bond can be inserted into various unsaturated molecules. rsc.org For Silanetetrayltetrakis(phosphane), this intrinsic reactivity could be harnessed to construct cage-like structures or polymers.

Furthermore, the P-H bonds of the phosphane groups are susceptible to deprotonation or substitution reactions. Treatment with organolithium reagents or other strong bases could generate polyanionic species, Si(PHLi)4 or Si(PLi2)4, which would be highly reactive synthons for the introduction of the entire Si(P)4 core into a larger molecular framework. Alternatively, reactions with electrophiles could lead to the functionalization of the phosphine (B1218219) units, creating a library of derivatives with tailored electronic and steric properties. The synthesis of (phosphinoaryl)silanes through lithiation and subsequent reaction with chlorosilanes provides a precedent for such synthetic strategies. acs.org

The molecule can also be envisioned as a precursor to silicon-phosphorus analogues of well-known carbon-based structures. For instance, controlled condensation or coupling reactions could theoretically lead to adamantane- or cubane-like cages with Si-P frameworks, a concept that has been realized in other silicon-phosphorus systems. wayne.edu

Precursor for the Controlled Construction of Hybrid Organic-Inorganic Architectures

The bifunctional nature of Silanetetrayltetrakis(phosphane), with its inorganic Si-P core and reactive P-H bonds, makes it a promising, albeit theoretical, precursor for the synthesis of hybrid organic-inorganic materials. These materials, which combine the properties of both organic and inorganic components at the molecular level, are of great interest for a wide range of applications.

The general approach to creating such hybrid materials often involves the co-condensation of organofunctional silanes with other network formers. nih.gov In this context, Silanetetrayltetrakis(phosphane) could serve as a "single-source precursor," containing both the silicon and phosphorus elements in a predefined stoichiometric ratio. This is particularly advantageous for the formation of silicon phosphide (B1233454) (SiP) or related materials, as it ensures a homogeneous distribution of the constituent elements at the molecular level.

The synthetic methodologies to leverage Silanetetrayltetrakis(phosphane) as a precursor would likely involve reactions that can controllably link the molecular units into a larger network. This could be achieved through various chemical design strategies, such as:

Hydrosilylation: If the P-H bonds are first reacted to introduce vinyl or other unsaturated organic groups, subsequent hydrosilylation reactions with Si-H functionalized polymers or surfaces could covalently link the Silanetetrayltetrakis(phosphane) units into a hybrid matrix.

Condensation Reactions: Similar to the sol-gel process where alkoxysilanes hydrolyze and condense to form silica (B1680970) networks nanocomposix.commdpi.com, the P-H bonds of Silanetetrayltetrakis(phosphane) could potentially undergo condensation-type reactions with suitable organic linkers containing, for example, hydroxyl or amine functionalities. This would lead to the formation of a three-dimensional network with Si-P nodes and organic spacers.

Silanetetrayltetrakis(phosphane) is a theoretically ideal single-source precursor for the in situ formation of silicon-phosphorus (Si-P) containing nanostructures, such as quantum dots or nanoparticles. The use of single-source precursors is a well-established strategy to overcome challenges related to differential reactivity and stoichiometry control in the synthesis of binary nanomaterials.

The thermal decomposition of Silanetetrayltetrakis(phosphane) in a high-boiling point solvent or via chemical vapor deposition (CVD) could lead to the formation of SiP or P-doped Si nanoparticles. The decomposition pathway would likely involve the elimination of hydrogen gas and the subsequent condensation of the Si-P fragments. The predefined 1:4 ratio of Si to P in the precursor molecule offers a unique starting point for controlling the composition of the resulting nanostructures, although the final stoichiometry would also depend on the decomposition conditions.

A plausible synthetic strategy could involve the following steps:

Synthesis and stabilization of the precursor: The Silanetetrayltetrakis(phosphane) molecule would first need to be synthesized and possibly derivatized to enhance its stability and solubility in a suitable medium.

High-temperature solution-phase decomposition: The precursor would be injected into a hot coordinating solvent (e.g., oleylamine, trioctylphosphine (B1581425) oxide). The high temperature would initiate the decomposition of the precursor, while the coordinating solvent would control the growth and prevent the aggregation of the forming nanoparticles.

Controlled growth and surface passivation: By carefully controlling the reaction temperature, time, and precursor concentration, the size and morphology of the Si-P nanostructures could be tuned. The solvent molecules would also passivate the surface of the nanoparticles, providing colloidal stability.

This approach is analogous to established methods for synthesizing other semiconductor nanocrystals and offers a promising route to novel Si-P based nanomaterials with potential applications in electronics and optoelectronics.

The design of functionalized frameworks based on Silanetetrayltetrakis(phosphane) would hinge on the selective and controlled modification of its eight P-H bonds. This functionalization is key to tailoring the properties of the resulting materials, such as their porosity, chemical affinity, and electronic characteristics.

The primary design principles would involve:

Stepwise Functionalization: The reactivity of the P-H bonds could be modulated to allow for a stepwise functionalization. For example, by using a stoichiometric amount of a bulky base, it might be possible to deprotonate only one P-H bond per phosphane group, allowing for the introduction of a specific functional group. Subsequent deprotonation under harsher conditions could then be used to introduce a second, different functional group.

Template-Directed Synthesis: The tetrahedral geometry of the Silanetetrayltetrakis(phosphane) core could be used as a template to direct the assembly of larger, well-defined structures. By reacting the precursor with rigid organic linkers, it should be possible to construct porous crystalline frameworks, analogous to metal-organic frameworks (MOFs), with the Si(P)4 units acting as the nodes.

Post-Synthetic Modification: An alternative approach is to first construct a framework using a simple derivative of Silanetetrayltetrakis(phosphane) and then perform post-synthetic modifications on the accessible phosphine groups within the framework. This would allow for the introduction of a wider range of functionalities that might not be compatible with the initial framework synthesis conditions.

The functional groups to be introduced would be chosen based on the desired application. For example, introducing chiral organic moieties could lead to frameworks for enantioselective catalysis or separation. Incorporating long alkyl chains could be used to tune the hydrophobicity of the material, while introducing charged groups could facilitate ion exchange. The study of silicon-phosphorus bonding provides a theoretical basis for understanding the stability and reactivity of these functionalized frameworks. acs.org

Interdisciplinary Contributions to Main Group and Heteroatom Chemistry

Silanetetrayltetrakis(phosphane) and its derivatives are situated at the crossroads of several chemical disciplines, offering significant potential for interdisciplinary contributions, particularly to main group and heteroatom chemistry. The study of such molecules bridges the gap between the well-established chemistry of silicon and that of phosphorus, two of the most important p-block elements.

The chemistry of compounds containing Si-P bonds is less developed than that of their Si-C, Si-O, or Si-N counterparts. wayne.edu Investigating the synthesis, reactivity, and bonding of Silanetetrayltetrakis(phosphane) would provide fundamental insights into the nature of the silicon-phosphorus bond and the chemistry of polyphosphinated main group elements. This knowledge is crucial for the rational design of new materials and catalysts.

From a structural perspective, the tetrahedral arrangement of four phosphine groups around a central silicon atom presents a unique platform for studying intramolecular interactions between the phosphine lone pairs. This could lead to unusual electronic properties and reactivity patterns. Furthermore, the ability of the phosphine groups to coordinate to metal centers opens up a rich coordination chemistry, allowing for the synthesis of novel heterometallic complexes with a well-defined main group element core.

The exploration of Silanetetrayltetrakis(phosphane) also contributes to the broader field of heteroatom chemistry by providing a new molecular building block containing a high density of phosphorus atoms. This could be particularly relevant for the development of new flame-retardant materials, where phosphorus compounds are known to be effective.

Theoretical and Proposed Applications in Catalysis and Ligand Design

While not yet synthesized and tested, Silanetetrayltetrakis(phosphane) presents a highly intriguing profile as a potential multidentate ligand for catalysis. Phosphine ligands are ubiquitous in organometallic chemistry and catalysis due to their ability to fine-tune the electronic and steric properties of a metal center. numberanalytics.comtcichemicals.com A molecule like Si(PH2)4, with its four phosphine groups held in a specific geometric arrangement, could offer unique advantages in this context.

Ligand Design Principles:

Multidentate Coordination: The primary appeal of Silanetetrayltetrakis(phosphane) as a ligand is its potential for tetradentate coordination. The tetrahedral arrangement of the phosphine groups, however, makes it unlikely that all four groups could coordinate to a single metal center in a simple chelating fashion due to geometric constraints. Instead, it is more likely to act as a bridging ligand, linking multiple metal centers to form polynuclear complexes or coordination polymers. It could also act as a tripodal ligand, with three phosphine groups coordinating to a metal center and the fourth remaining available for further functionalization or interaction.

Hemilability: The Si-P bonds, while relatively stable, could introduce an element of hemilability. Under certain reaction conditions, one of the Si-P bonds might reversibly dissociate from a metal center, opening up a coordination site for a substrate molecule. This type of metal-ligand cooperation can be a powerful tool in catalysis.

Electronic and Steric Tuning: The P-H bonds of the parent molecule could be substituted with a wide variety of organic groups (alkyl, aryl, etc.) to systematically tune the electronic (σ-donating and π-accepting) and steric (cone angle) properties of the phosphine donors. This would allow for the creation of a library of ligands tailored for specific catalytic applications.

Proposed Catalytic Applications:

Based on the known applications of other multidentate phosphine ligands, Silanetetrayltetrakis(phosphane) and its derivatives could be proposed as ligands for a variety of catalytic reactions, including:

Cross-Coupling Reactions: Bulky, electron-rich phosphine ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. tcichemicals.com A suitably functionalized derivative of Silanetetrayltetrakis(phosphane) could provide the necessary steric bulk and electronic properties to stabilize the active catalytic species and promote efficient catalysis.

Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes with phosphine ligands are widely used as catalysts for hydrogenation and hydroformylation. The multidentate nature of a Silanetetrayltetrakis(phosphane)-based ligand could lead to highly stable and selective catalysts for these transformations.

Polymerization: The defined geometry of the ligand could be used to control the stereochemistry of polymerization reactions, for example, in the oligomerization or polymerization of olefins.

The table below summarizes the theoretical design principles and potential applications.

FeatureDesign PrinciplePotential Catalytic Application
Tetrahedral Core Rigid geometric scaffoldStereoselective catalysis
Four Phosphine Donors Multidentate coordination, bridging ligandFormation of polynuclear catalysts, catalyst immobilization
P-H Bonds Site for functionalizationTuning of electronic and steric properties
Si-P Bonds Potential for hemilabilityMetal-ligand cooperation in bond activation

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